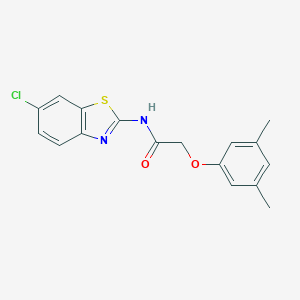![molecular formula C30H22N4OS B399753 2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B399753.png)
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with two quinazoline rings, a benzyl group, and a thioether linkage, making it an interesting subject for chemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a benzyl halide derivative. The final step often involves the coupling of the quinazoline core with the benzyl and phenyl groups under specific reaction conditions, such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline rings can be reduced to dihydroquinazolines using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(2-phenylquinazolin-4-yl)thio]methyl}-3-benzylquinazolin-4(3H)-one
- 2-{[(2-methylquinazolin-4-yl)thio]methyl}-3-phenylquinazolin-4(3H)-one
- 2-{[(2-chloroquinazolin-4-yl)thio]methyl}-3-phenylquinazolin-4(3H)-one
Uniqueness
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and structural features. The presence of two quinazoline rings, a benzyl group, and a thioether linkage provides a distinct chemical profile that can result in unique biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C30H22N4OS |
|---|---|
Poids moléculaire |
486.6g/mol |
Nom IUPAC |
2-[(2-benzylquinazolin-4-yl)sulfanylmethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C30H22N4OS/c35-30-24-16-8-10-18-26(24)32-28(34(30)22-13-5-2-6-14-22)20-36-29-23-15-7-9-17-25(23)31-27(33-29)19-21-11-3-1-4-12-21/h1-18H,19-20H2 |
Clé InChI |
MSQZJUJISRLYPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-5-bromo-2-methoxybenzamide](/img/structure/B399672.png)
![N-acetyl-N'-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]thiourea](/img/structure/B399674.png)
![N-acetyl-N'-[4-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]thiourea](/img/structure/B399675.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B399676.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-tert-butylbenzamide](/img/structure/B399679.png)
![N-[[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-phenylbenzamide](/img/structure/B399680.png)
![N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B399684.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-naphthamide](/img/structure/B399685.png)
![1-(4-Methoxybenzyl)-3-{4-[1-(4-methoxybenzyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B399686.png)
![N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide](/img/structure/B399687.png)

![N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B399690.png)

![3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B399692.png)
